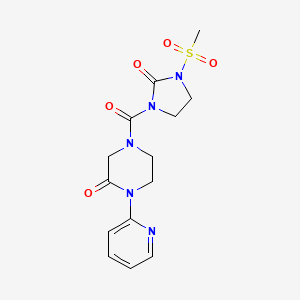

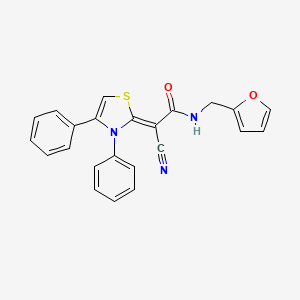

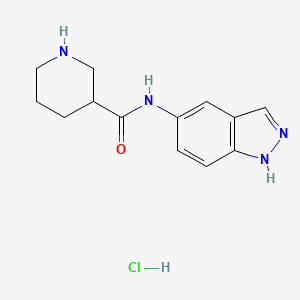

![molecular formula C17H13N5OS B2403316 N-(5-甲基-1,3,4-噻二唑-2-基)-1-苯基-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 1203163-41-0](/img/structure/B2403316.png)

N-(5-甲基-1,3,4-噻二唑-2-基)-1-苯基-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

作用机制

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its antitumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stabilization and activation of many oncogenic proteins. By inhibiting Hsp90, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide disrupts the signaling pathways that are critical for cancer cell survival and proliferation.

Biochemical and Physiological Effects

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a key mechanism for the prevention of cancer cell proliferation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and survival.

实验室实验的优点和局限性

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its high potency and selectivity for Hsp90. This makes it an attractive candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

未来方向

There are several future directions for the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide and related compounds. One area of research is the optimization of the chemical structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition. Finally, the combination of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide with other anticancer agents is an area of active research, as it has the potential to enhance its antitumor activity and overcome drug resistance.

合成方法

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-chlorobenzoyl chloride to give N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide in good yield.

科学研究应用

- 研究人员合成了该化合物的衍生物并评估了它们的抗菌潜力。 特别是,他们测试了这些衍生物对大肠杆菌、类鼻疽伯克霍尔德菌和白色念珠菌的抗菌活性 。值得注意的是,一些合成的化合物表现出优异的抗菌活性。

- 虽然没有直接研究抗癫痫效果,但具有类似结构特征的化合物已被发现对异烟肼诱发的癫痫发作有效 。进一步的探索可能会揭示潜在的抗癫痫特性。

- 该骨架的取代衍生物已显示出作为抗癌剂的希望。 例如,用呋喃环或噻吩环取代苯基基团,与标准药物阿霉素相比,体外抗癌活性增强 。

- 研究人员利用该骨架合成了取代的N-(5-((7-甲基-2-氧代-2H-色烯-4-基)-甲基)-1,3,4-噻二唑-2-基)-苯甲酰胺衍生物。 这些化合物被评估其抗结核活性 。

- 相关的1,3,4-噻二唑衍生物已针对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌进行体外抗菌活性筛选 。虽然不是针对我们的化合物,但这项信息突出了抗菌领域的潜力。

- 包括我们的化合物在内的1,3,4-噻二唑骨架因其多样的生物学特性而引起了人们的兴趣。这些特性包括驱虫、抗节肢动物、杀真菌和药物活性。 此外,这些化合物作为合成各种含氮、氧、硫和硒的分子时的通用中间体 。

抗菌活性

抗癫痫特性

抗癌潜力

抗结核评价

抗菌筛选

药物化学应用

属性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHWWCGSQZKHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

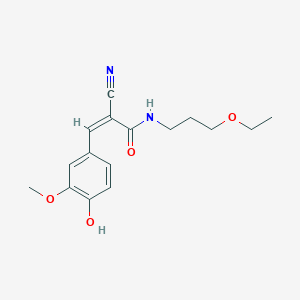

![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)

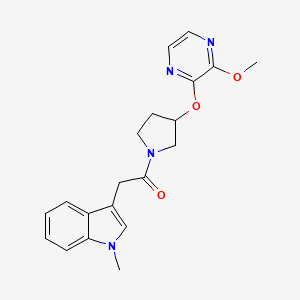

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)

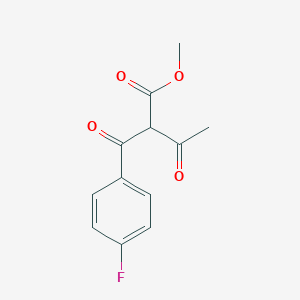

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)